molecular formula C7H5BFNO2 B151127 2-Cyano-6-fluorophenylboronic acid CAS No. 656235-44-8

2-Cyano-6-fluorophenylboronic acid

Cat. No. B151127
M. Wt: 164.93 g/mol
InChI Key: PPLSIVNRHUSMMC-UHFFFAOYSA-N
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Description

2-Cyano-6-fluorophenylboronic acid is a compound that is part of the arylboronic acid family, which are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions. While the provided papers do not directly discuss 2-cyano-6-fluorophenylboronic acid, they do provide insights into the reactivity and applications of closely related compounds, such as 2-cyanophenylboronic acid and other substituted phenylboronic acids .

Synthesis Analysis

The synthesis of substituted 2-cyanoarylboronic esters, which are closely related to 2-cyano-6-fluorophenylboronic acid, can be achieved through lithiation followed by in situ trapping of corresponding methoxy-, trifluoromethyl-, fluoro-, chloro-, and bromobenzonitriles . This method provides high yields and purities with good regioselectivity, suggesting that a similar approach could be applied to synthesize 2-cyano-6-fluorophenylboronic acid.

Molecular Structure Analysis

The molecular structure of boronic acids can exhibit tautomeric equilibria, as seen in the case of functionalized 2-formylphenylboronic acids, which rearrange to form corresponding oxaboroles . The presence of fluorine substituents can influence the properties and tautomeric equilibria of these compounds . Therefore, it is reasonable to infer that 2-cyano-6-fluorophenylboronic acid may also exhibit such structural dynamics.

Chemical Reactions Analysis

Arylboronic acids, including those with cyano groups, participate in various chemical reactions. For instance, 2-cyanophenylboronic acid has been used in Rhodium-catalyzed annulation reactions with alkynes and strained alkenes to afford substituted indenones or indanones . Similarly, 2-cyano-6-fluorophenylboronic acid could potentially be employed in analogous catalytic cycles to construct complex cyclic skeletons.

Physical and Chemical Properties Analysis

The physical and chemical properties of arylboronic acids are significantly influenced by their substituents. For example, fluoro-substituted 2-formylphenylboronic acids have been studied for their structures, properties, and tautomeric equilibria, with the position of the fluorine substituents affecting these characteristics . The cyano and fluoro groups on 2-cyano-6-fluorophenylboronic acid would likely impart unique electronic and steric properties, influencing its reactivity and stability.

Scientific Research Applications

Boronic acids, including 2-Cyano-6-fluorophenylboronic acid, are increasingly utilized in diverse areas of research . Here are some general applications:

  • Sensing Applications

    • Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • The sensing applications can be homogeneous assays or heterogeneous detection .
    • Boronic acid compounds have been well developed as sensors to recognize carbohydrates or other substances .
  • Biological Labelling, Protein Manipulation and Modification

    • The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
    • An area of particular growth was the interaction of boronic acids with proteins, their manipulation and cell labelling .
  • Separation Technologies

    • Boronic acids are also used for electrophoresis of glycated molecules .
    • They were also employed as building materials for microparticles for analytical methods .
  • Development of Therapeutics

    • Boronic acids are used in the development of therapeutics .
    • They are used in polymers for the controlled release of insulin .
  • Organic Synthesis and Drug Discovery

    • 2-Cyano-6-fluorophenylboronic acid is a versatile chemical compound used in scientific research.
    • Its unique properties make it ideal for various applications, including catalysis, organic synthesis, and drug discovery.

Safety And Hazards

2-Cyano-6-fluorophenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

(2-cyano-6-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BFNO2/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLSIVNRHUSMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1F)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477892
Record name 2-cyano-6-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-6-fluorophenylboronic acid

CAS RN

656235-44-8
Record name 2-cyano-6-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RH Szumigala, PN Devine, DR Gauthier… - The Journal of …, 2004 - ACS Publications
… In conclusion, an easily scaleable, reproducible synthesis of 2-bromo-3-fluorobenzonitrile from 2-cyano-6- fluorophenylboronic acid was achieved using DBDMH as the brominating …
Number of citations: 76 pubs.acs.org

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